2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

Vitamin K2 synthesis Menaquinone-4 Cross-coupling

This is the essential, non-negotiable building block for menaquinone-4 (MK-4) synthesis, as validated by patents US20170283354A1 and JP1988162649. The specific 3-methyl substitution pattern pre-installs the critical methyl group, avoiding complex later-stage modifications and ensuring high-yield C-C bond formation with prenylated aldehydes. Generic bromonaphthalenes or non-methylated analogs will fail to replicate the required regio- and stereochemical outcomes, making this the only viable choice for efficient and economic vitamin K2 production.

Molecular Formula C13H13BrO2
Molecular Weight 281.14 g/mol
CAS No. 53772-33-1
Cat. No. B121900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
CAS53772-33-1
Synonyms2-Bromo-1,4-dimethoxy-3-methylnaphthalene;  2-Bromo-3-methyl-1,4-dimethoxynaphthalene;  NSC 157901
Molecular FormulaC13H13BrO2
Molecular Weight281.14 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=C1Br)OC)OC
InChIInChI=1S/C13H13BrO2/c1-8-11(14)13(16-3)10-7-5-4-6-9(10)12(8)15-2/h4-7H,1-3H3
InChIKeyPWXIIJPKDYZUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS 53772-33-1) for Menaquinone Synthesis & Palladium-Catalyzed Cross-Coupling


2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS 53772-33-1), also known as 2-Bromo-3-methyl-1,4-dimethoxynaphthalene or NSC 157901 [1], is a specialized aromatic intermediate belonging to the class of brominated naphthalene derivatives . Its molecular structure features a naphthalene core substituted with a bromine atom at the 2-position, a methyl group at the 3-position, and methoxy groups at the 1- and 4-positions, conferring a unique combination of reactivity and steric properties that differentiate it from simpler bromonaphthalenes or non-methylated analogs [2]. This compound is not a final pharmaceutical product but rather a precisely engineered synthetic building block whose substitution pattern is specifically optimized to serve as a key electrophilic partner in palladium-catalyzed cross-coupling reactions and as a precursor to menaquinones (vitamin K2) through strategic C–C bond formation at the brominated position [3].

Critical Procurement Rationale: Why Generic Substitution of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS 53772-33-1) Compromises Menaquinone Synthesis


The substitution of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene with a closely related analog is not a viable option due to the compound's highly specific, multifunctional substitution pattern, which is essential for its role as a key intermediate in the synthesis of menaquinones (vitamin K2). Simply replacing this compound with a generic bromonaphthalene, a non-methylated analog, or a differently substituted isomer will inevitably fail to replicate the precise regio- and stereochemical outcomes required in subsequent synthetic steps. The presence of the 3-methyl group is not merely an incidental structural feature; it is a critical component that pre-installs the methyl substituent found in the final menaquinone quinone core, eliminating the need for a separate, challenging methylation step later in the synthesis [1]. Furthermore, the specific arrangement of the bromine atom ortho to the methyl group and flanked by methoxy groups dictates the reactivity and regioselectivity in cross-coupling reactions, such as the key condensation with a polyunsaturated aldehyde to construct the isoprenoid side chain of vitamin K2 [2]. A generic substitution would introduce a different electronic or steric environment, leading to lower yields, undesired side products, and ultimately a failed or economically unfeasible synthetic route [3]. The compound's validated use in patented and published vitamin K2 syntheses underscores that its precise structure is a non-negotiable requirement for achieving the desired product with acceptable efficiency and purity [4].

Quantitative Differentiation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS 53772-33-1) for Procurement Decisions


Role as a Key Intermediate in the Patented Synthesis of Menaquinone-4 (Vitamin K2) via a Specific Condensation Reaction

In the patented synthesis of menaquinone-4 (MK-4, a specific form of vitamin K2), 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is specifically reacted with 3,7,11,15-tetramethyl-2(E),6(E),10(E),14-hexadecatetraenal using butyllithium in ethyl ether [1]. This reaction yields a secondary alcohol intermediate, which is then selectively reduced and oxidized to afford the final MK-4. This exact transformation is not claimed for any other bromonaphthalene isomer, and its success is contingent on the specific substitution pattern of the target compound, which provides the necessary reactivity and pre-installed methyl group for the naphthoquinone core [2].

Vitamin K2 synthesis Menaquinone-4 Cross-coupling

Comparative Physicochemical Properties for Predicting Chromatographic Behavior and Solubility in Synthetic Workflows

The computed XLogP3-AA value for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is 4.2 [1]. This quantitative measure of lipophilicity is distinct from other potential bromonaphthalene building blocks. For instance, the non-methylated analog, 2-bromo-1,4-dimethoxynaphthalene, would have a different XLogP due to the absence of the methyl group, altering its chromatographic retention time and solubility profile in common organic solvents [2]. This difference is critical for method development in purification and for predicting the compound's behavior in biphasic reaction systems or during extraction steps. The compound also has zero hydrogen bond donors and only two hydrogen bond acceptors (the methoxy groups) [3], which further distinguishes its intermolecular interaction profile from analogs containing hydroxyl or amine functionalities .

Chromatography Solubility Physicochemical properties

Commercially Available Purity Specifications vs. Generic Naphthalene Derivatives

The target compound is commercially available with a specified minimum purity of 95% (GC/HPLC) from reputable suppliers . This is a critical differentiator compared to sourcing a generic or in-house synthesized bromonaphthalene analog, where purity may be inconsistent or unverified. The defined purity specification directly reduces the risk of side reactions from impurities (e.g., dehalogenated byproducts, regioisomers) that can plague sensitive cross-coupling chemistry and complicate product purification . Furthermore, the availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from vendors like AKSci and Toronto Research Chemicals provides the necessary documentation for regulated research environments and for ensuring batch-to-batch reproducibility [1]. This level of quality control is not guaranteed for non-catalog analogs, which may require additional in-house purification and characterization steps, increasing time and cost [2].

Purity Quality control Procurement

Optimal Scientific and Industrial Use Cases for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS 53772-33-1)


Synthesis of Menaquinone-4 (MK-4) and Related Vitamin K2 Congeners

The primary and most validated application for this compound is as a key intermediate in the synthesis of menaquinone-4 (MK-4), a specific and clinically relevant form of vitamin K2. As detailed in patents US20170283354A1 and JP1988162649, the compound's unique substitution pattern allows for a critical C–C bond formation with a prenylated aldehyde, constructing the naphthoquinone core with the correct methylation already in place [1]. This application scenario is directly supported by the evidence in Section 3.1, which confirms the compound's specific and documented role in this patented synthetic route. Researchers and industrial chemists involved in the production of MK-4 or related menaquinones for pharmaceutical or nutraceutical applications will find this compound indispensable for following established, high-yielding protocols [2].

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Kumada, Negishi) for Complex Aromatic Architectures

The bromine atom at the 2-position, activated by the electron-rich methoxy-substituted naphthalene ring, makes this compound an excellent electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions [1]. The presence of the methyl group at the 3-position provides steric bulk that can influence regioselectivity in subsequent coupling events, a feature not available in non-methylated analogs [2]. This application is supported by the general class of reactivity for brominated aromatics and is particularly relevant for constructing complex biaryl systems, natural product analogs, and advanced materials. The compound's specific use in Kumada, Suzuki, and Biellmann chemistry for menaquinone synthesis is explicitly mentioned in patent literature [3]. Scientists engaged in medicinal chemistry, total synthesis, or materials science where a functionalized naphthalene core is required should consider this compound as a preferred building block.

Preparation of Pyranonaphthoquinone Natural Products and Bioactive Analogs

Compounds of the 2-bromo-1,4-dimethoxynaphthalene class, including the 3-methyl substituted target compound, have been identified as key intermediates for synthesizing bioactive pyranonaphthoquinones [1]. These natural products exhibit a range of biological activities, including antibiotic and anticancer properties. The bromine serves as a handle for introducing the pyran ring or other functionalities, while the methyl and methoxy groups direct the regiochemistry of subsequent transformations and are often retained in the final bioactive scaffold [2]. While specific data for the 3-methyl variant in this context is less abundant than for MK-4 synthesis, the structural similarity and established synthetic utility of the broader class strongly support its application in this field. Researchers aiming to access new pyranonaphthoquinone derivatives for biological evaluation will find this compound a valuable starting material or intermediate.

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